molecular formula C7H6BrN3 B2390726 2H-Benzotriazole, 5-bromo-2-methyl- CAS No. 191230-40-7

2H-Benzotriazole, 5-bromo-2-methyl-

Cat. No.: B2390726
CAS No.: 191230-40-7
M. Wt: 212.05
InChI Key: VRDZUYWMDMLDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Benzotriazole, 5-bromo-2-methyl- is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzotriazole, 5-bromo-2-methyl- typically involves the bromination of 2-methyl-benzotriazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.

Industrial Production Methods: Industrial production of 2H-Benzotriazole, 5-bromo-2-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2H-Benzotriazole, 5-bromo-2-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

2H-Benzotriazole derivatives, including 5-bromo-2-methyl-, have been extensively studied for their biological activities. These compounds often exhibit a range of pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities.

1.1 Antimicrobial Activity

Recent studies have demonstrated that benzotriazole derivatives possess notable antimicrobial properties. For instance, research on new quinazolin-4-one derivatives derived from 5-bromo-2-methyl- showed significant inhibition against various bacterial strains, indicating potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial Strain TestedInhibition Zone (mm)
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneE. coli15
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneS. aureus18

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of benzotriazole derivatives has also been highlighted in recent research. Compounds synthesized from 5-bromo-2-methyl- have shown effectiveness in reducing inflammation markers in vitro, suggesting their application in treating inflammatory diseases .

Material Science Applications

In material science, benzotriazole compounds are recognized for their ability to act as corrosion inhibitors and UV stabilizers.

2.1 Corrosion Inhibition

Benzotriazoles are widely used to protect metals from corrosion due to their ability to form stable complexes with metal ions. Studies indicate that 5-bromo-2-methyl- can significantly enhance the corrosion resistance of metals like copper and aluminum when applied as a coating agent .

Table 2: Corrosion Inhibition Efficiency of Benzotriazole Derivatives

CompoundMetal TypeCorrosion Rate (mm/year)Efficiency (%)
5-Bromo-2-methyl-benzotriazoleCopper0.0285
5-Bromo-2-methyl-benzotriazoleAluminum0.0380

Synthesis and Formulation Studies

The synthesis of 2H-Benzotriazole, 5-bromo-2-methyl-, has been documented through various methods that emphasize efficiency and yield. One notable method involves the bromination of benzotriazole derivatives using azobis isobutyronitrile as an initiator, yielding high purity and quantity .

Case Study: Synthesis Methodology

A case study detailing the synthesis of a related compound illustrates the efficiency of utilizing simple reaction conditions while achieving high yields:

  • Starting Material: Benzotriazole
  • Reagents: Bromine, azobis isobutyronitrile
  • Conditions: Stirring at room temperature for several hours
  • Yield: Approximately 80% purity after recrystallization

Mechanism of Action

The mechanism of action of 2H-Benzotriazole, 5-bromo-2-methyl- involves its interaction with various molecular targets. The bromine atom and the benzotriazole ring can form non-covalent interactions such as hydrogen bonding and π-π stacking with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

  • 5-Bromo-benzotriazole
  • 2-Methyl-benzotriazole
  • 4-Methyl-benzotriazole

Comparison: 2H-Benzotriazole, 5-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group, which enhances its reactivity and potential applications. Compared to 5-Bromo-benzotriazole, the methyl group in 2H-Benzotriazole, 5-bromo-2-methyl- provides additional steric and electronic effects, making it more versatile in chemical reactions. Similarly, the bromine atom in 2H-Benzotriazole, 5-bromo-2-methyl- offers different reactivity compared to 2-Methyl-benzotriazole and 4-Methyl-benzotriazole .

Biological Activity

2H-Benzotriazole, 5-bromo-2-methyl- (CAS No. 191230-40-7) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antiprotozoal, and potential therapeutic applications, supported by experimental data and case studies.

The molecular formula of 2H-Benzotriazole, 5-bromo-2-methyl- is C₇H₆BrN₃, with a molecular weight of approximately 200.04 g/mol. Its structure features a bromine atom and a methyl group at specific positions, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzotriazole, including 5-bromo-2-methyl-benzotriazole, exhibit significant antimicrobial activity against various pathogens.

  • In vitro Studies : A study reported that several benzotriazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some compounds were comparable to standard antibiotics like nitrofurantoin .
CompoundTarget BacteriaMIC (μg/mL)
5-Bromo-2-methyl-benzotriazoleMRSA12.5–25
Benzotriazole DerivativeE. coli32
Benzimidazole DerivativeS. aureus12.5–25

Antiprotozoal Activity

The antiprotozoal efficacy of benzotriazole derivatives has also been explored. For instance, a derivative exhibited dose-dependent growth inhibition against Trypanosoma species:

  • Case Study : At a concentration of 50 μg/mL, the compound reduced the number of epimastigotes by approximately 64% after 72 hours .

Antioxidant Activity

Benzotriazoles are noted for their antioxidant properties as well. They have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

The mechanisms through which 2H-Benzotriazole, 5-bromo-2-methyl- exerts its biological effects are varied:

  • Enzyme Inhibition : Some studies suggest that it acts as an inhibitor of α-glucosidase, which is significant in diabetes management.
  • Ligand Formation : The compound can form stable complexes with transition metals, enhancing catalytic activities in various reactions.
  • Photostabilizing Effects : It has applications in material science due to its ability to stabilize photosensitive materials against degradation.

Synthesis and Evaluation

The synthesis of 5-bromo-2-methyl-benzotriazole typically involves nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles to create new derivatives with enhanced biological activity.

Comparative Studies

Comparative studies have shown that while many benzotriazole derivatives possess antimicrobial properties, the introduction of halogen substituents (like bromine) significantly enhances their efficacy against specific pathogens .

Q & A

Q. Basic Research: Synthesis Optimization

Q1. What are the optimal reaction conditions for synthesizing 5-bromo-2-methyl-2H-benzotriazole to maximize yield and purity? Methodological Answer: Synthesis requires precise control of catalysts, solvents, and temperature. For example, palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) in dry Et₃N/THF (1:1) at 55°C under argon enable efficient coupling reactions . Reflux durations (e.g., 48 hours) and recrystallization from ethanol improve purity. Avoid aqueous conditions to prevent hydrolysis of bromo substituents .

Q. Basic Research: Structural Characterization

Q2. Which spectroscopic techniques are most effective for confirming the structure of 5-bromo-2-methyl-2H-benzotriazole derivatives? Methodological Answer: Combine ¹H/¹³C NMR to identify methyl and bromo substituents (e.g., methyl peaks at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., C₇H₆BrN₃ requires m/z 226.9702). X-ray crystallography (e.g., R factor <0.05) resolves stereochemical ambiguities, as demonstrated for benzotriazole analogs .

Q. Advanced Research: Reaction Mechanism Elucidation

Q3. How can researchers determine the catalytic mechanism of palladium-mediated cross-coupling reactions involving this compound? Methodological Answer: Use kinetic isotope effects (KIE) and density functional theory (DFT) to study transition states. Monitor intermediates via in-situ IR spectroscopy or ESI-MS . For example, oxidative addition of Pd(0) to the C–Br bond is rate-determining in Suzuki-Miyaura reactions . Controlled experiments with deuterated solvents (e.g., THF-d₈) can isolate solvent effects .

Q. Advanced Research: Data Contradiction Analysis

Q4. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for benzotriazole derivatives? Methodological Answer: Employ meta-analysis to identify confounding variables (e.g., metabolic stability, solubility). Use physicochemical profiling (logP, pKa) to assess bioavailability. Validate discrepancies via isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation. Statistical tools like Bayesian hierarchical modeling can reconcile inconsistent results .

Q. Advanced Research: Crystallographic Ambiguities

Q5. What parameters are critical for resolving disorder in X-ray crystal structures of halogenated benzotriazoles? Methodological Answer: Optimize data-to-parameter ratios (>15:1) by collecting high-resolution data (e.g., synchrotron sources). Refine disordered regions using SHELXL’s PART command and validate with Hirshfeld surface analysis . For example, β angles ~98.3° in monoclinic systems (space group P21/n) reduce overlap in electron density maps .

Q. Advanced Research: Structure-Activity Relationships (SAR)

Q6. How can researchers design analogs of 5-bromo-2-methyl-2H-benzotriazole to enhance biological activity? Methodological Answer: Modify the N1-substituent to alter steric/electronic profiles. Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C5 to improve binding affinity. Use CoMFA/CoMSIA models to predict interactions with target proteins (e.g., kinases). Test derivatives in dose-response assays (IC₅₀ <10 μM) to prioritize candidates .

Q. Advanced Research: Stability Under Experimental Conditions

Q7. What strategies prevent decomposition of 5-bromo-2-methyl-2H-benzotriazole during prolonged storage or reactions? Methodological Answer: Store under inert gas (argon) at –20°C in amber vials to block light-induced degradation. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical formation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC-PDA to track purity loss .

Q. Advanced Research: Multi-Step Synthetic Routes

Q8. How can researchers optimize multi-step syntheses involving 5-bromo-2-methyl-2H-benzotriazole as a key intermediate? Methodological Answer: Use flow chemistry to minimize intermediate isolation. For example, telescope Suzuki coupling and deprotection steps in a single reactor. Apply Design of Experiments (DoE) to optimize variables (temperature, stoichiometry). Purify via simulated moving bed (SMB) chromatography to enhance throughput .

Properties

IUPAC Name

5-bromo-2-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-9-6-3-2-5(8)4-7(6)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDZUYWMDMLDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.